molecular formula C18H15N3O2S3 B2850264 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896678-94-7

5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2850264
CAS No.: 896678-94-7
M. Wt: 401.52
InChI Key: LRKWGDIPEMFQQD-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds that have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multiple steps starting from commercially available substances . The process usually involves the design and synthesis of novel analogues, which are then characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as NMR and HRMS . The structure-activity relationships (SAR) of these compounds are often studied to understand the key structural units for their inhibitory potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a cascade approach and a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using techniques such as NMR and IR spectroscopy .

Mechanism of Action

These compounds have been shown to exhibit potent PI3K inhibitory activity . The mechanism of action is thought to involve the N-heterocyclic core of the compound binding to the kinase through key hydrogen bonds .

Future Directions

Future research on these compounds could involve the design and synthesis of novel analogues with improved potency and selectivity. Additionally, further studies could be conducted to better understand their mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-2-14-8-9-16(24-14)26(22,23)21-13-6-3-5-12(11-13)17-20-15-7-4-10-19-18(15)25-17/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKWGDIPEMFQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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